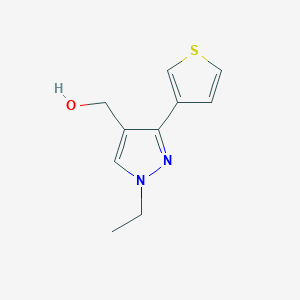

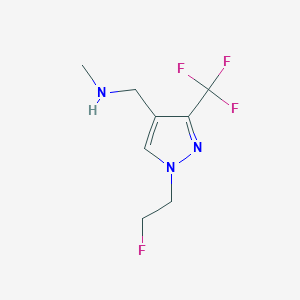

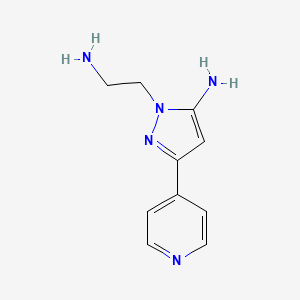

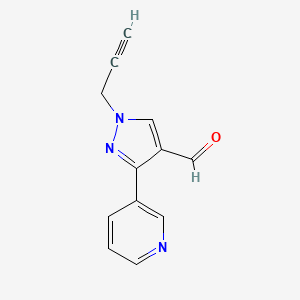

1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine

Übersicht

Beschreibung

Guanidines are a class of organic compounds that contain the functional group (NH2)C=NH. They are versatile functional groups in chemistry and have found application in a diversity of biological activities . Thiophenes are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors .Molecular Structure Analysis

Guanidines have the ability to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Guanidines act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Polymerase Activity

Research on guanidine derivatives, such as the study by Zang et al. (2005), has shown that these compounds can impact DNA polymerase activity, particularly in the process of DNA adduct bypass polymerization. This suggests that guanidine compounds could be useful in understanding DNA repair mechanisms and the replication of damaged DNA, potentially offering insights into genetic stability and mutagenesis processes (Zang et al., 2005).

Sustainable Material Production

Guanidine derivatives have been applied in the development of new solvents for cellulose dissolution, as illustrated by the work of Xie et al. (2014). This research highlights the application of guanidine compounds in creating sustainable materials, chemicals, and energy, showcasing their potential in green chemistry and environmental sustainability (Xie et al., 2014).

Biomimetic Coordination Chemistry

The design of bis-guanidine ligands for use in biomimetic coordination chemistry expands the utility of guanidine compounds into simulating biological processes and studying metal-ligand interactions. This area of research, as discussed by Herres‐Pawlis et al. (2005), opens up possibilities for guanidine derivatives in catalysis, enzyme mimicry, and the development of novel coordination compounds (Herres‐Pawlis et al., 2005).

Antiviral and Antifungal Activities

Compounds containing guanidine groups have been investigated for their antiviral and antifungal properties, as seen in the work of Golankiewicz and Ostrowski (2006) on tricyclic guanine analogues. Such studies suggest the potential of guanidine derivatives in developing new therapeutic agents against various viral and fungal infections (Golankiewicz & Ostrowski, 2006).

Coordination Chemistry and Ligand Design

The versatility of guanidines as ligands in coordination chemistry is highlighted by Bailey and Pace (2001), who discuss the wide range of donor properties and coordination modes of guanidines. This flexibility makes them suitable for a broad spectrum of applications in chemistry and materials science (Bailey & Pace, 2001).

Wirkmechanismus

Target of Action

Guanethidine is an antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .

Mode of Action

It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Eigenschaften

IUPAC Name |

1-ethyl-1-(thiolan-3-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-2-10(7(8)9)6-3-4-11-5-6/h6H,2-5H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGJEIWLDNBQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.